molecular formula C20H22N2O3 B8256352 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester

2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester

Cat. No.: B8256352
M. Wt: 338.4 g/mol
InChI Key: BDXYPHKGNUGUFG-ISOAOPOOSA-N
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Description

2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester, also known as picrinine, is a natural alkaloid compound. It is primarily found in the leaves and roots of certain plants, such as the duckfoot tree. This compound is known for its diverse pharmacological activities, including sedative, analgesic, antibacterial, antiviral, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions: 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors in the central nervous system, leading to sedative and analgesic effects. Additionally, its antibacterial and antiviral activities are attributed to its ability to disrupt the cell membranes of pathogens and inhibit their replication .

Comparison with Similar Compounds

    Picrinine: Another natural alkaloid with similar pharmacological properties.

    Vincaridine: A related compound with comparable biological activities.

    Deacetyl-deformopicraline: Shares structural similarities and pharmacological effects.

Uniqueness: 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester is unique due to its specific combination of pharmacological activities and its natural occurrence in the duckfoot tree. Its diverse range of effects and potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17?,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXYPHKGNUGUFG-ISOAOPOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4684-32-6
Record name Picrinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4684-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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